molecular formula C23H25N5 B1680918 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]- CAS No. 245520-69-8

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-

Cat. No.: B1680918
CAS No.: 245520-69-8
M. Wt: 371.5 g/mol
InChI Key: AVXQPEKZIGPIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]- involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrroloquinazoline core and subsequent functionalization to introduce the cyclopropyl and propan-2-ylphenyl groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles . Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized analogs .

Properties

IUPAC Name

3-N-cyclopropyl-7-[(4-propan-2-ylphenyl)methyl]pyrrolo[3,2-f]quinazoline-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5/c1-14(2)16-5-3-15(4-6-16)13-28-12-11-18-20(28)10-9-19-21(18)22(24)27-23(26-19)25-17-7-8-17/h3-6,9-12,14,17H,7-8,13H2,1-2H3,(H3,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXQPEKZIGPIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)NC5CC5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662763
Record name N3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245520-69-8
Record name N3-Cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-
Reactant of Route 2
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-
Reactant of Route 3
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-
Reactant of Route 4
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-
Reactant of Route 5
Reactant of Route 5
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-
Reactant of Route 6
7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine, N3-cyclopropyl-7-[[4-(1-methylethyl)phenyl]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.